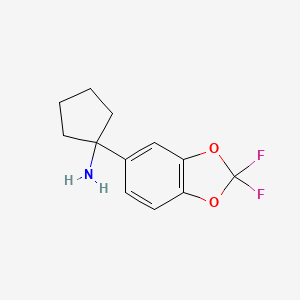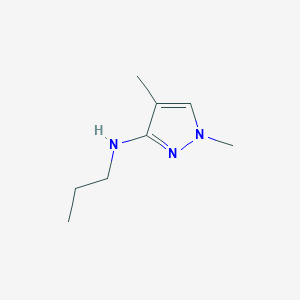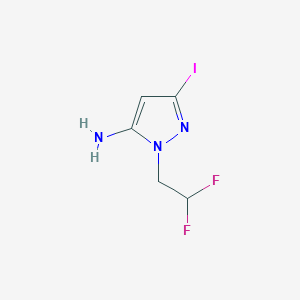![molecular formula C11H16N2O6 B11735800 1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11735800.png)
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that belongs to the class of nucleosides This compound is structurally characterized by a tetrahydropyrimidine ring fused with a methoxyoxolan moiety
Métodos De Preparación
The synthesis of 1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxolan ring: This step involves the cyclization of a suitable precursor, such as a sugar derivative, to form the oxolan ring.
Introduction of the methoxy group: The methoxy group is introduced through a methylation reaction using reagents like methyl iodide in the presence of a base.
Formation of the tetrahydropyrimidine ring: This step involves the condensation of the oxolan derivative with a suitable amine or amide precursor under acidic or basic conditions.
Hydroxylation and hydroxymethylation:
Industrial production methods often involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and as a model compound for studying nucleoside chemistry.
Biology: The compound is studied for its role in various biological processes, including DNA and RNA synthesis, and as a potential inhibitor of enzymes involved in nucleic acid metabolism.
Medicine: It has potential therapeutic applications as an antiviral, anticancer, and antimicrobial agent due to its ability to interfere with nucleic acid synthesis and function.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and biotechnology products.
Mecanismo De Acción
The mechanism of action of 1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with various molecular targets and pathways:
Enzyme inhibition: The compound acts as an inhibitor of enzymes involved in nucleic acid metabolism, such as DNA polymerase and ribonucleotide reductase, by binding to their active sites and preventing substrate binding.
DNA/RNA incorporation: It can be incorporated into DNA or RNA during synthesis, leading to chain termination or mutations that disrupt normal cellular processes.
Signal transduction: The compound can modulate signal transduction pathways involved in cell proliferation, apoptosis, and immune response, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be compared with other similar compounds, such as:
Uridine: A naturally occurring nucleoside with a similar structure but lacking the methoxy group. Uridine is involved in various metabolic processes and has therapeutic applications in neuroprotection and cognitive enhancement.
Cytidine: Another nucleoside with a similar structure but containing an amino group instead of a methoxy group. Cytidine is a key component of RNA and has applications in cancer therapy and antiviral treatments.
Thymidine: A nucleoside with a similar structure but containing a methyl group instead of a methoxy group. Thymidine is essential for DNA synthesis and is used in antiviral and anticancer therapies.
Propiedades
Fórmula molecular |
C11H16N2O6 |
|---|---|
Peso molecular |
272.25 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-12-7(15)3-4-13(11(12)17)10-9(18-2)8(16)6(5-14)19-10/h3-4,6,8-10,14,16H,5H2,1-2H3/t6-,8+,9-,10-/m1/s1 |
Clave InChI |
OTFGHFBGGZEXEU-XCWAXFADSA-N |
SMILES isomérico |
CN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)OC |
SMILES canónico |
CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid](/img/structure/B11735717.png)
![1,4-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11735719.png)

![1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11735729.png)
![{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11735731.png)
![N-[(1-Methyl-1H-pyrrol-2-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11735743.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11735747.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(3-methoxyphenyl)methyl]amine](/img/structure/B11735749.png)
![benzyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735760.png)
![heptyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735767.png)
![2-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11735784.png)

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11735791.png)

